N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Description
The compound N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core substituted at position 2 with a 2-(trifluoromethyl)benzamide group and at position 5 with a sulfanyl-linked 4-methoxyphenyl carbamoylmethyl moiety.
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c1-29-12-8-6-11(7-9-12)23-15(27)10-30-18-26-25-17(31-18)24-16(28)13-4-2-3-5-14(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSSNXYPZRAXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a complex compound that incorporates a thiadiazole ring, a benzamide moiety, and a trifluoromethyl group. The structural features of this compound suggest potential for diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Overview
The compound's structure can be broken down as follows:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Benzamide Moiety : Often associated with various pharmacological properties.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole Derivative A | Inhibits S. aureus | |
| Thiadiazole Derivative B | Inhibits E. coli |
Anticancer Activity
Studies have demonstrated that thiadiazole-based compounds can inhibit cancer cell proliferation and induce apoptosis. For example, derivatives of 1,3,4-thiadiazole have shown promising results in various cancer cell lines. The mechanisms often involve the inhibition of specific kinases or pathways crucial for cancer cell survival .
Antiviral Activity
Research has also indicated that thiadiazole derivatives possess antiviral properties. For instance, certain compounds have shown efficacy against viral infections by inhibiting viral replication or targeting viral enzymes . The compound may exhibit similar antiviral mechanisms due to its structural components.
Case Studies
- Anticancer Efficacy : A study on a series of thiadiazole derivatives demonstrated that compounds with a methoxyphenyl substituent showed enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts. The presence of the trifluoromethyl group was found to further increase potency .
- Antimicrobial Screening : In a comparative study of various thiadiazole derivatives, those with a benzamide linkage exhibited superior antibacterial activity against E. coli strains resistant to conventional antibiotics .
Scientific Research Applications
Anti-Tuberculosis Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A series of derivatives based on this compound were synthesized and evaluated for their inhibitory activity against the enzyme ketol-acid reductoisomerase (KARI), which is crucial for the survival of the bacterium. Notably, compounds derived from N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide exhibited potent inhibitory effects with Ki values ranging from 2.02 to 5.48 mM and minimum inhibitory concentrations (MIC) as low as 1 mM against the H37Rv strain of M. tuberculosis .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it exhibits broad-spectrum antitumor activity across various cancer cell lines. The structural characteristics of thiadiazoles contribute to their interaction with biological targets involved in cancer progression and metastasis. Specific derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anti-tuberculosis properties, the compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the thiadiazole moiety is believed to enhance its interaction with microbial targets, leading to increased efficacy compared to other compounds lacking this structure .
Case Studies and Research Findings
Comparison with Similar Compounds
Core Heterocycle and Substitution Patterns
The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to dimethylsulfamoyl (polar) or cyclohexane (bulky) groups .
- Aromatic Substitutions : The 4-methoxy group improves solubility relative to chloro/fluoro analogs, which are more lipophilic but may exhibit higher membrane permeability .
Spectroscopic Comparison :
Bioactivity and Mode of Action
- Antimicrobial Activity : Analog shows moderate activity against Gram-positive bacteria, likely due to sulfamoyl groups interfering with folate synthesis.
- Antiparasitic Potential: Nitazoxanide (a thiazole analog, ) highlights the role of electron-withdrawing groups (e.g., CF₃) in targeting parasitic enzymes.
Hypothesized SAR :
- The trifluoromethyl group may enhance target binding via hydrophobic interactions, while the methoxy group balances solubility for improved bioavailability .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
